4-Chloro-6-fluoroindolin-2-one
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Overview
Description
4-Chloro-6-fluoroindolin-2-one is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The incorporation of chlorine and fluorine atoms into the indole structure can influence the compound’s reactivity, selectivity, and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-fluoroindolin-2-one can be achieved through various methods. One common approach involves the reaction of 5-fluoroindoline-2,3-dione with different anilines under microwave irradiation. This method utilizes copper dipyridine dichloride (CuPy₂Cl₂) as a catalyst and ethanol as a solvent. The reaction is conducted in a microwave reactor at 60°C, yielding the desired product in good to excellent yields (64-92%) within a short period (9-15 minutes) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis offers advantages such as shorter reaction times, higher yields, and eco-friendly procedures, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-fluoroindolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The presence of chlorine and fluorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines and thiols.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted indole derivative .
Scientific Research Applications
4-Chloro-6-fluoroindolin-2-one has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Chloro-6-fluoroindolin-2-one involves its interaction with molecular targets such as receptor tyrosine kinases. By binding to these receptors, the compound can inhibit cellular signaling pathways, leading to the suppression of tumor growth and angiogenesis . The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-fluoroindolin-2-one: Similar in structure but with different substitution patterns.
3-Substituted-indolin-2-one Derivatives: These compounds contain various substituents at the C-3 position and exhibit different biological activities.
Uniqueness
4-Chloro-6-fluoroindolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and selectivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H5ClFNO |
---|---|
Molecular Weight |
185.58 g/mol |
IUPAC Name |
4-chloro-6-fluoro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H5ClFNO/c9-6-1-4(10)2-7-5(6)3-8(12)11-7/h1-2H,3H2,(H,11,12) |
InChI Key |
YKHGZWAYKYNEJH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2Cl)F)NC1=O |
Origin of Product |
United States |
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